Technical Guide: 1,3-Dithiolane-2-carboxylic Acid
Technical Guide: 1,3-Dithiolane-2-carboxylic Acid
Advanced Scaffolds in Medicinal Chemistry & Organic Synthesis
Executive Summary
1,3-Dithiolane-2-carboxylic acid (CAS: 5616-65-9 ) is a sulfur-containing heterocyclic building block that serves as a critical intermediate in organic synthesis and drug discovery.[1][2] Structurally, it represents a stable, protected form of glyoxylic acid, where the aldehyde carbonyl is masked as a cyclic dithioacetal.[2]
Unlike its isomer 1,2-dithiolane (the core of α-lipoic acid), the 1,3-dithiolane ring is not a disulfide but a thioacetal. This distinction is pivotal: 1,3-dithiolanes are chemically stable under basic conditions but can be selectively hydrolyzed or desulfurized, making them invaluable for carbonyl protection , umpolung (acyl anion) chemistry , and as bioisosteric scaffolds in peptidomimetics and radioprotective agents.[2]
Chemical Identity & Structural Architecture
2.1 Molecular Specifications
| Property | Data |
| IUPAC Name | 1,3-Dithiolane-2-carboxylic acid |
| CAS Number | 5616-65-9 |
| Molecular Formula | C₄H₆O₂S₂ |
| Molecular Weight | 150.22 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, CHCl₃, MeOH; sparingly soluble in water |
| pKa | ~3.5–4.0 (Carboxylic acid moiety) |
2.2 Structural Analysis
The molecule consists of a five-membered ring containing two sulfur atoms at positions 1 and 3.[2] The carbon at position 2 (the acetal carbon) bears the carboxylic acid group.[2]
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Stability: The dithiolane ring is significantly more stable to acid and base hydrolysis than its oxygen analog (1,3-dioxolane).[2]
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Electronic Effects: The two sulfur atoms stabilize the C2-position, allowing for unique reactivity patterns (e.g., stabilization of α-carbanions in ester derivatives).[2]
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Stereochemistry: While the parent molecule is achiral, substitution at C4 or C5 introduces chirality.[2] The C2 position is pro-chiral; however, in the acid form, it is achiral unless the ring is substituted.[2]
Synthesis & Production
The industrial and laboratory synthesis of 1,3-dithiolane-2-carboxylic acid follows a classic thioacetalization protocol.[2] This involves the condensation of glyoxylic acid monohydrate with 1,2-ethanedithiol in the presence of a Lewis or Brønsted acid catalyst.[2]
3.1 Reaction Mechanism
The reaction proceeds via the activation of the aldehyde carbonyl of glyoxylic acid, followed by nucleophilic attack by the dithiol.[2] The formation of the five-membered ring is thermodynamically driven by the chelate effect and the removal of water.[2]
3.2 Visualization: Synthetic Pathway
Figure 1: Acid-catalyzed condensation of glyoxylic acid and 1,2-ethanedithiol.[2]
Reactivity Profile & Synthetic Utility
The utility of 1,3-dithiolane-2-carboxylic acid lies in its ability to access three distinct chemical pathways:
4.1 Umpolung (Polarity Inversion)
While the acid proton interferes with direct lithiation, the ethyl ester derivative (Ethyl 1,3-dithiolane-2-carboxylate) allows for deprotonation at the C2 position using strong bases (e.g., LDA, n-BuLi).
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Mechanism: The resulting lithio-species acts as an acyl anion equivalent , capable of attacking electrophiles (alkyl halides, aldehydes).[2]
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Result: After hydrolysis, this yields α-keto acids or 1,2-diketones, effectively reversing the polarity of the original glyoxylic carbonyl.[2]
4.2 Desulfurization (Raney Nickel)
Treatment with Raney Nickel reduces the dithiolane ring to a methylene group (-CH₂-).[2]
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Application: Converts the glyoxylic acid moiety directly into acetic acid derivatives, providing a method to introduce a methyl group or reduce carbonyls under neutral conditions.[2]
4.3 Oxidative Hydrolysis (Deprotection)
The dithiolane ring is stable to simple aqueous acid/base but can be removed to regenerate the carbonyl using "soft" electrophiles that have high affinity for sulfur.[2]
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Reagents: Mercuric salts (HgCl₂), Iodine (I₂), or N-Bromosuccinimide (NBS).[2]
4.4 Visualization: Reactivity Map
Figure 2: Divergent synthetic pathways available from the core scaffold.[2]
Biological & Pharmaceutical Applications
5.1 Drug Design Scaffold
The 1,3-dithiolane moiety is increasingly recognized as a "privileged scaffold" in medicinal chemistry.[2]
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Bioisostere: It serves as a bulky, lipophilic bioisostere for phenyl or cyclohexyl rings, improving metabolic stability against hydroxylation.[2]
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Sigma Receptor Modulators: Chiral derivatives of 1,3-dithiolane (specifically spiro-derivatives) have shown nanomolar affinity as sigma receptor modulators, with potential applications in treating metastatic melanoma.[2]
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Antiviral Agents: Nucleoside analogs incorporating the dithiolane ring (in place of the ribose sugar) have been investigated for HIV reverse transcriptase inhibition.[2]
5.2 Radioprotection
Sulfur-containing heterocycles are classic radioprotective agents.[2] The dithiolane ring can scavenge free radicals generated by ionizing radiation.[2] Although less active than the disulfide-bridged 1,2-dithiolanes (lipoic acid), 1,3-dithiolanes provide a stable pool of sulfur that can be metabolically accessed.
Experimental Protocols
Protocol A: Synthesis of 1,3-Dithiolane-2-carboxylic Acid
This protocol utilizes Boron Trifluoride etherate as a Lewis Acid catalyst.[2]
Reagents:
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Glyoxylic acid monohydrate (10 mmol)[2]
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1,2-Ethanedithiol (11 mmol)[2]
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BF₃[2]·OEt₂ (Catalytic, 0.5 mmol)
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Dichloromethane (DCM) (Anhydrous, 50 mL)
Step-by-Step Methodology:
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Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (N₂). Add Glyoxylic acid monohydrate and suspend in anhydrous DCM.
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Addition: Add 1,2-Ethanedithiol via syringe. The mixture may remain heterogeneous.[2]
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Catalysis: Cool the reaction to 0°C in an ice bath. Dropwise add BF₃[2]·OEt₂.
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Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor via TLC (Stain: KMnO₄; Product spot will be UV active and distinct from starting dithiol).[2]
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Workup: Quench carefully with saturated NaHCO₃ solution (Caution: Gas evolution). Extract the aqueous layer with DCM (3x).[2]
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Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude oil can be crystallized from cold Hexane/EtOAc if solidification is required, or used directly.[2]
Protocol B: Deprotection (Regeneration of Carbonyl)
Reagents:
Methodology:
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Dissolve the dithiolane in Acetone/Water at 0°C.
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Add NBS in small portions (exothermic). The solution will turn orange/red.[2]
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Stir for 15 minutes at 0°C.
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Quench with saturated Na₂SO₃ (sodium sulfite) to destroy excess bromine (color fades to yellow/colorless).[2]
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Extract with ether/DCM to recover the deprotected carbonyl compound.[2]
Safety & Handling (MSDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritant | Causes skin irritation (H315) | Wear nitrile gloves; wash immediately upon contact.[2] |
| Eye Irritant | Causes serious eye irritation (H319) | Use safety goggles; access to eye wash station is mandatory.[2] |
| Odor | Strong, unpleasant sulfur stench | Fume Hood Mandatory. Bleach (NaClO) neutralizes the smell on glassware.[2] |
| Toxicity | Harmful if swallowed (H302) | Do not eat/drink in the lab.[2] Store away from oxidizers.[2] |
Waste Disposal: All sulfur-containing waste must be segregated into a dedicated "Thiol/Sulfide" waste stream to prevent cross-reaction with oxidizers in general organic waste.[2]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 243349, 1,3-Dithiolane-2-carboxylic acid.[2] Retrieved January 28, 2026 from [Link]
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Borgini, M., et al. (2024). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration.[2] Molecules, 29(7), 1542.[2] [Link]
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Greene, T.W., & Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis.[2][3] Wiley-Interscience.[2][3] (Standard reference for dithiolane formation/cleavage protocols).
